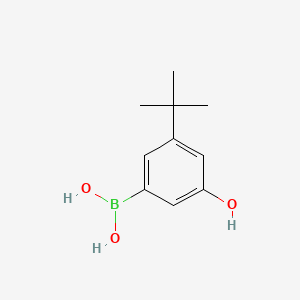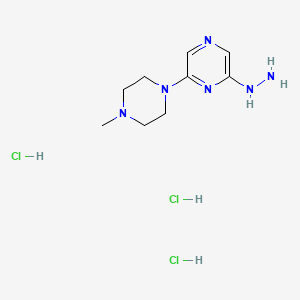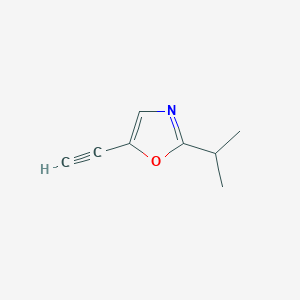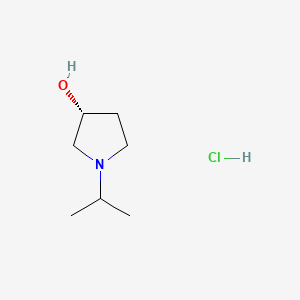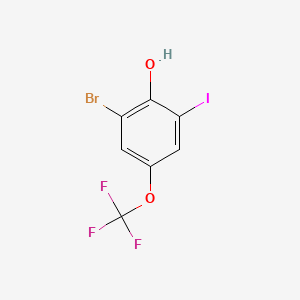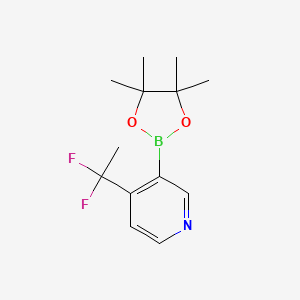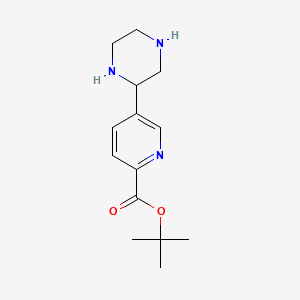![molecular formula C11H12ClF4N B13460901 3-[2-Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B13460901.png)
3-[2-Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a fluorinated phenyl group. This compound is notable for its unique structural properties, which include the presence of both fluorine and trifluoromethyl groups. These groups are known to impart significant chemical stability and biological activity, making the compound of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the cyclization of appropriate precursors.
Introduction of the Fluorinated Phenyl Group: The fluorinated phenyl group can be introduced via a Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-[2-Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorinated phenyl group can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can lead to the formation of pyrrolidones, while substitution reactions on the phenyl ring can yield various substituted derivatives.
科学研究应用
3-[2-Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
作用机制
The mechanism of action of 3-[2-Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride is largely dependent on its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance binding affinity to certain enzymes or receptors by forming strong hydrogen bonds and hydrophobic interactions . This can lead to inhibition or modulation of the target’s activity, resulting in various biological effects.
相似化合物的比较
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
Uniqueness
3-[2-Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride is unique due to the combination of a pyrrolidine ring with a highly fluorinated phenyl group. This structural feature imparts distinct chemical and biological properties, such as increased stability and enhanced biological activity, which are not commonly found in other similar compounds .
属性
分子式 |
C11H12ClF4N |
|---|---|
分子量 |
269.66 g/mol |
IUPAC 名称 |
3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H11F4N.ClH/c12-10-2-1-8(11(13,14)15)5-9(10)7-3-4-16-6-7;/h1-2,5,7,16H,3-4,6H2;1H |
InChI 键 |
FWDJUPYGRMCJNY-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC1C2=C(C=CC(=C2)C(F)(F)F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


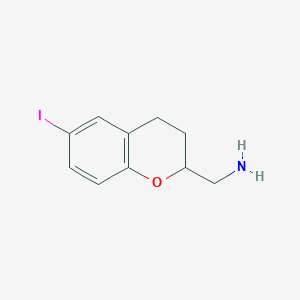
![4-Amino-2-[(5-bromo-2-methoxyphenyl)sulfanyl]pyrimidine-5-carbonitrile](/img/structure/B13460828.png)
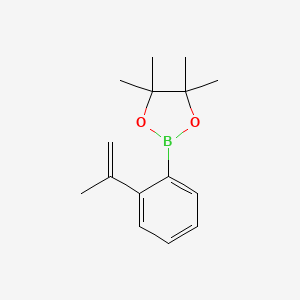
![(2-Bromoethyl)[2-(dimethylamino)ethyl]methylamine dihydrobromide](/img/structure/B13460833.png)
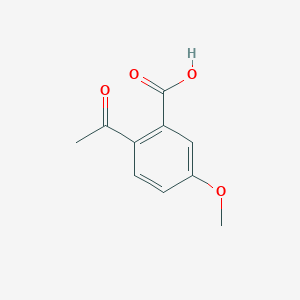
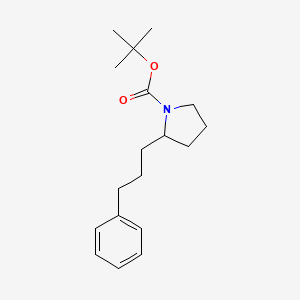
![4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride](/img/structure/B13460843.png)
